

Krypton-79: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Krypton-79
Cat. No.:	B1196655

[Get Quote](#)

An In-depth Examination of the Production, Properties, and Applications of a Promising Radioisotope

Krypton-79 (^{79}Kr), a positron-emitting radioisotope, and its metastable isomer, **Krypton-79m** ($^{79\text{m}}\text{Kr}$), present unique characteristics for potential applications in nuclear medicine, particularly in diagnostic imaging. This technical guide provides a comprehensive overview of the current knowledge on ^{79}Kr , focusing on its production, decay properties, and established and potential uses in research and drug development.

Core Properties and Decay Characteristics

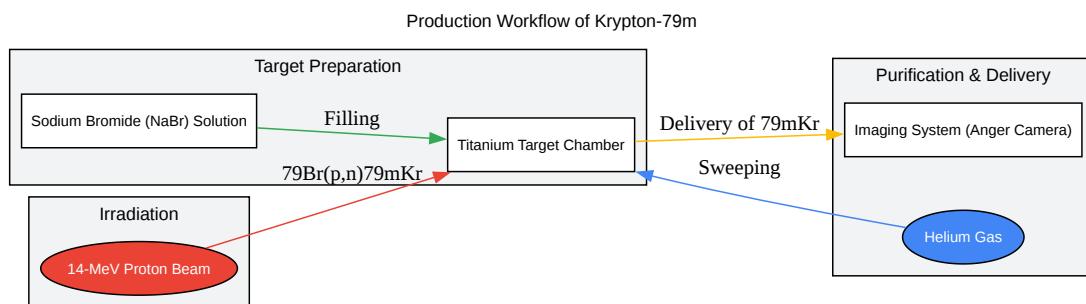
Krypton-79 and its isomer possess distinct physical and decay properties that govern their suitability for different applications. A summary of these key characteristics is presented in the tables below.

Table 1: Physical and Decay Properties of Krypton-79 (^{79}Kr)

Property	Value
Atomic Number (Z)	36
Mass Number (A)	79
Half-life	35.04 hours [1]
Decay Modes	Electron Capture (EC), Positron Emission (β^+)
Daughter Isotope	Bromine-79 (^{79}Br) (100%)
Mean Electron Energy	0.02372 MeV
Mean Photon Energy	0.2549 MeV

Table 2: Physical and Decay Properties of Krypton-79m ($^{79\text{m}}\text{Kr}$)

Property	Value
Half-life	50 seconds [2] [3]
Decay Mode	Isomeric Transition (IT)
Decay Product	Krypton-79 (^{79}Kr)
Principal Gamma Ray Energy	130 keV [2] [3]


Production of Krypton-79 and Krypton-79m

The production of ^{79}Kr and its isomer primarily involves the proton bombardment of bromine compounds. The specific experimental conditions can be tailored to favor the production of either the ground state or the metastable isomer.

Experimental Protocol: Production of Krypton-79m ($^{79\text{m}}\text{Kr}$)

Krypton-79m is readily produced via the $^{79}\text{Br}(\text{p},\text{n})^{79\text{m}}\text{Kr}$ nuclear reaction. A detailed experimental protocol is as follows:

- Target Material: A nearly saturated aqueous solution of sodium bromide (NaBr) or bromoform (CHBr₃) is used. For a saturated solution of NaBr·2H₂O at 25°C, approximately 75.0 grams are dissolved in 100 ml of distilled water. This solution is then diluted with one volume of distilled water.[3]
- Target Chamber: The target solution is contained within a 40-ml titanium target chamber equipped with a thin (0.0025-cm) tantalum-foil window. The thickness of the target solution is typically around 1.27 cm.[3]
- Irradiation: The target is bombarded with 14-MeV protons from a medical cyclotron.[2][3]
- Purification and Extraction: As ^{79m}Kr is produced, it is continuously swept out of the target solution by bubbling helium gas upward through the liquid.[2][3] The resulting mixture of ^{79m}Kr and helium can then be mixed with air and transported through a small-bore tube to the imaging location.[2]

[Click to download full resolution via product page](#)

Production Workflow of Krypton-79m

Experimental Protocol: Production of Krypton-79 (⁷⁹Kr)

The production of ^{79}Kr also utilizes the proton irradiation of bromine.

- Target Material: Natural bromine, often in the form of sodium bromide (NaBr) targets.
- Irradiation: The target is irradiated with protons. The theoretical yield for ^{79}Kr is 14.9 mCi/ μAh in the proton energy range of 45 to 0 MeV.[\[3\]](#)
- Purification: After irradiation, the krypton isotopes are separated from the NaBr target using a dry distillation method. The experimental yield is typically between 40% and 60% of the theoretical yield.[\[3\]](#)

Applications in Research and Drug Development

While the applications of $^{79\text{m}}\text{Kr}$ are well-established, the use of ^{79}Kr in research and drug development is less documented in publicly available literature. However, its properties suggest potential for several applications.

Established Application: Krypton-79m in Lung Ventilation Imaging

Due to its short half-life and ideal gamma ray energy, $^{79\text{m}}\text{Kr}$ is an excellent agent for lung ventilation studies. When inhaled, it provides clear images of the lungs, including the trachea and bronchi, using a standard Anger scintillation camera.[\[2\]](#)[\[3\]](#) This makes it valuable for the diagnosis and monitoring of pulmonary diseases.

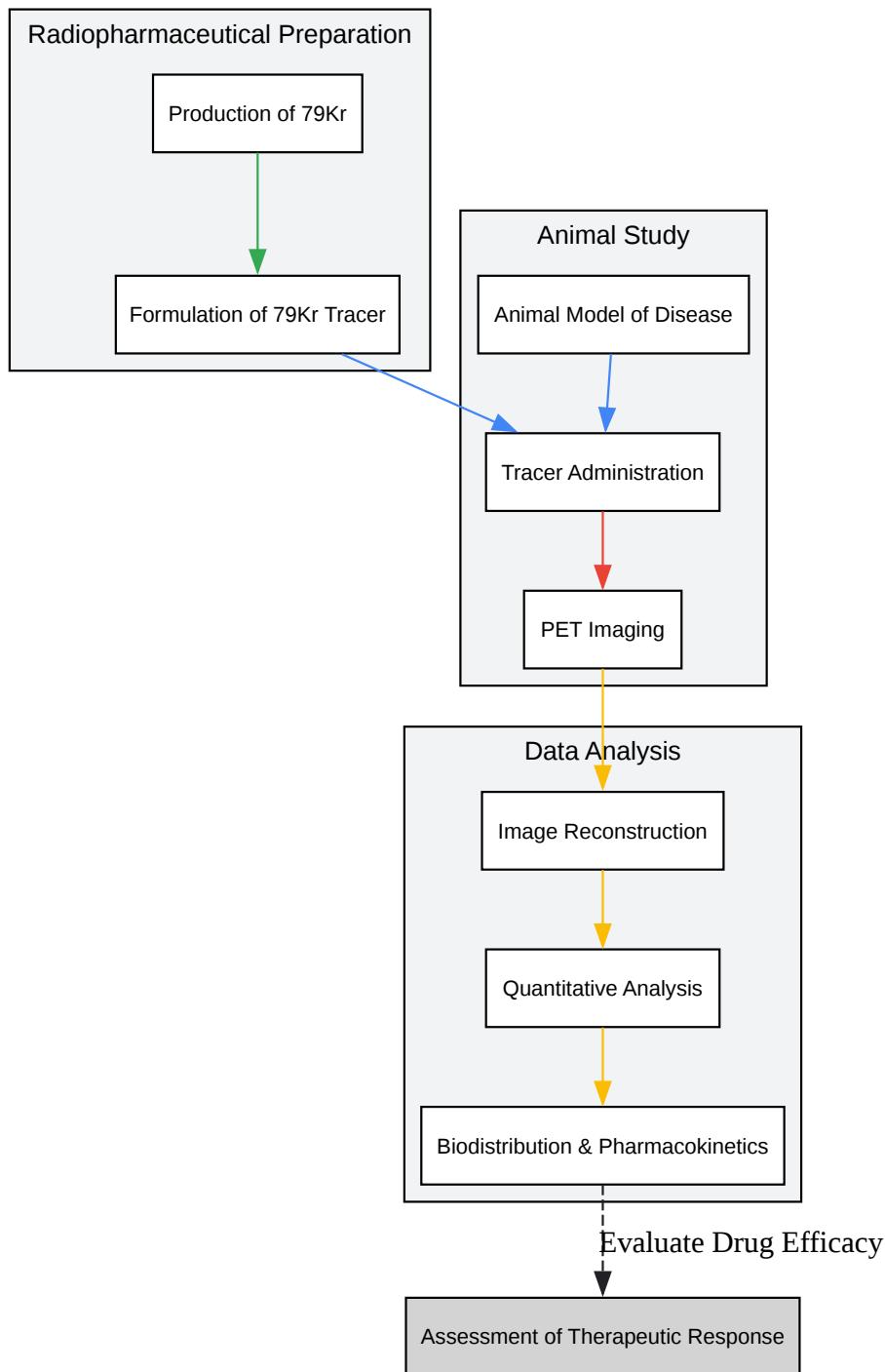
Potential Applications of Krypton-79

With a longer half-life of 35.04 hours and its decay through positron emission, ^{79}Kr is a candidate for Positron Emission Tomography (PET) imaging.[\[1\]](#) PET is a powerful, non-invasive imaging technique used extensively in preclinical and clinical research to visualize and quantify physiological processes at the molecular level.[\[4\]](#)[\[5\]](#)

Preclinical Imaging in Drug Development:

Radioactive tracers are crucial tools in drug development for studying the pharmacokinetics and pharmacodynamics of new therapeutic agents.[\[6\]](#) While specific studies utilizing ^{79}Kr are not readily found, its properties would theoretically allow for:

- **Biodistribution Studies:** As a noble gas, the biodistribution of free ⁷⁹Kr would be expected to be governed by its solubility in tissues. However, ⁷⁹Kr could potentially be encapsulated in liposomes or other delivery vehicles to study their in vivo distribution and targeting efficiency.
- **Tracer for Biological Processes:** While Krypton is chemically inert, it could be used to study physical processes such as perfusion and ventilation in various organs, similar to its isomer. Further research would be needed to explore its potential as a tracer for specific biological pathways.


Currently, there is a lack of published studies detailing the use of ⁷⁹Kr in specific drug development programs or for the investigation of particular signaling pathways.

Signaling Pathways and Experimental Workflows

As Krypton is a noble gas, it does not directly participate in biological signaling pathways in the way that elements like carbon, oxygen, or fluorine do when incorporated into bioactive molecules. Therefore, there are no known signaling pathways that are directly traced or modulated by **Krypton-79**.

The experimental workflow for a potential preclinical PET imaging study using a hypothetical ⁷⁹Kr-based radiopharmaceutical would follow a standard procedure.

Hypothetical Preclinical PET Workflow with Krypton-79

[Click to download full resolution via product page](#)Hypothetical Preclinical PET Workflow with **Krypton-79**

Conclusion

Krypton-79 and its metastable isomer, **Krypton-79m**, are valuable radioisotopes with established and potential applications in nuclear medicine. ^{79m}Kr is a proven agent for lung ventilation imaging, with well-defined production and application protocols. The positron-emitting nature and longer half-life of ^{79}Kr make it a promising candidate for PET imaging, particularly in the context of preclinical research and drug development. However, the current body of scientific literature lacks specific examples of ^{79}Kr being utilized in these advanced applications. Further research is warranted to explore the full potential of **Krypton-79** as a tool for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Krypton-79 - isotopic data and properties [chemlin.org]
- 2. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. itnonline.com [itnonline.com]
- 5. criver.com [criver.com]
- 6. The role of preclinical SPECT in oncological and neurological research in combination with either CT or MRI - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Krypton-79: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1196655#preliminary-studies-on-krypton-79>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com